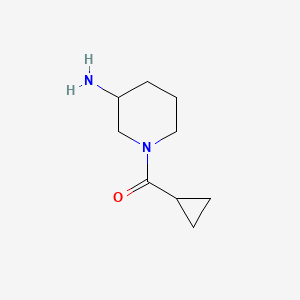
1-(Cyclopropylcarbonyl)piperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylcarbonyl)piperidin-3-amine is a chemical compound with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . This compound is characterized by the presence of a cyclopropylcarbonyl group attached to a piperidin-3-amine structure. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
The synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine can be achieved through various synthetic routes. One common method involves the oxidation-reduction reaction . The specific preparation procedures can be found in chemical literature, but generally, the process involves the following steps:
Starting Materials: Cyclopropylcarbonyl chloride and piperidin-3-amine.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, under an inert atmosphere like nitrogen.
Procedure: The cyclopropylcarbonyl chloride is added dropwise to a solution of piperidin-3-amine in an appropriate solvent (e.g., dichloromethane) at a controlled temperature. The mixture is then stirred for several hours to ensure complete reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
化学反应分析
1-(Cyclopropylcarbonyl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
1-(Cyclopropylcarbonyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(Cyclopropylcarbonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that the compound can interact with enzymes and proteins, potentially affecting their function. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity .
相似化合物的比较
1-(Cyclopropylcarbonyl)piperidin-3-amine can be compared with other similar compounds, such as:
1-(Cyclopropylcarbonyl)piperidine: Lacks the amine group, which may affect its reactivity and applications.
1-(Cyclopropylcarbonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to different chemical properties and uses.
1-(Cyclopropylcarbonyl)morpholine: Features a morpholine ring, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which combines the cyclopropylcarbonyl group with a piperidin-3-amine framework, offering distinct chemical and biological properties .
属性
IUPAC Name |
(3-aminopiperidin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZJPLISPRNPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

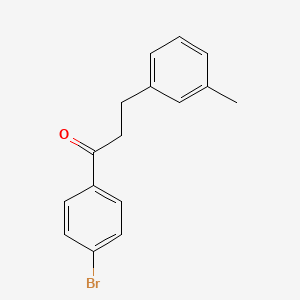
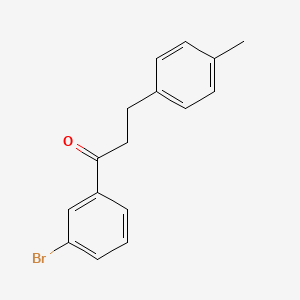
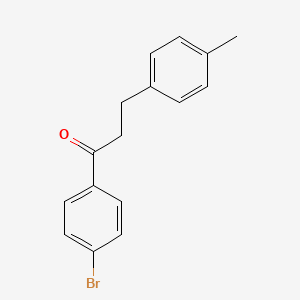

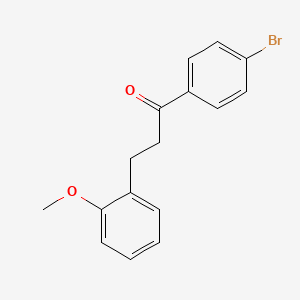

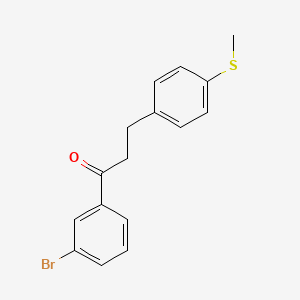
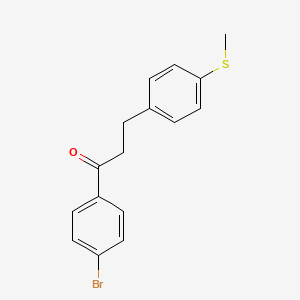
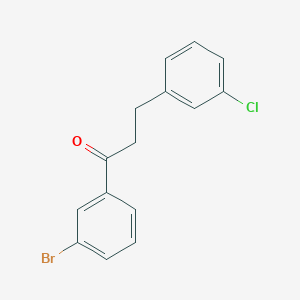
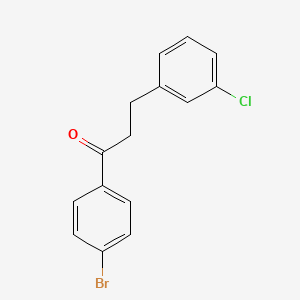
![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)
